2-Bromo-1-ethyl-4-iodobenzene
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Overview
Description
2-Bromo-1-ethyl-4-iodobenzene is an organic compound with the molecular formula C8H8BrI It is a derivative of benzene, where the benzene ring is substituted with bromine, iodine, and ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-ethyl-4-iodobenzene typically involves the halogenation of ethylbenzene derivatives. One common method is the sequential halogenation process, where ethylbenzene is first brominated to form 2-bromoethylbenzene, followed by iodination to yield the final product. The reaction conditions often involve the use of halogenating agents such as bromine (Br2) and iodine (I2) in the presence of catalysts like iron (Fe) or aluminum chloride (AlCl3).
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to ensure efficient and scalable synthesis. The use of advanced catalytic systems and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-ethyl-4-iodobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Sonogashira coupling reactions, forming carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Coupling Reactions: Palladium (Pd) catalysts, along with bases like potassium carbonate (K2CO3), are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, products can include phenols, amines, or ethers.
Coupling Products: Biaryl compounds or alkyne derivatives are common products from coupling reactions.
Scientific Research Applications
2-Bromo-1-ethyl-4-iodobenzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs).
Medicinal Chemistry: The compound is explored for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-Bromo-1-ethyl-4-iodobenzene in chemical reactions involves the activation of the benzene ring through the electron-withdrawing effects of the bromine and iodine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
2-Bromoiodobenzene: Similar structure but lacks the ethyl group.
1-Bromo-4-iodobenzene: Similar halogenation pattern but different substitution positions.
4-Iodobenzyl bromide: Contains both bromine and iodine but with a benzyl group instead of an ethyl group.
Uniqueness: 2-Bromo-1-ethyl-4-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The ethyl group also influences its chemical behavior, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-bromo-1-ethyl-4-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrI/c1-2-6-3-4-7(10)5-8(6)9/h3-5H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYYKNHHIHXKXFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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